(4R)-4-aminopentanoic acid;2,2,2-trifluoroacetic acid
Description
(4R)-4-Aminopentanoic acid is a chiral amino acid derivative with a stereocenter at the fourth carbon. It is structurally related to γ-aminobutyric acid (GABA) and serves as a precursor for therapeutic molecules, pyrrolidinone derivatives, and false GABAergic neurotransmitters . The (R)-enantiomer is less studied than the (S)-form, which is synthesized via biocatalytic methods using amine dehydrogenases or transaminases .
2,2,2-Trifluoroacetic acid (TFA) is a strong carboxylic acid (pKa ~0.23) with a trifluoromethyl group, making it highly electronegative and volatile. It is widely used as a solvent, catalyst, and reagent in organic synthesis, peptide chemistry, and pharmaceutical manufacturing . Its combination with (4R)-4-aminopentanoic acid likely forms a salt, enhancing solubility or stability in synthetic applications .
Properties
IUPAC Name |
(4R)-4-aminopentanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.C2HF3O2/c1-4(6)2-3-5(7)8;3-2(4,5)1(6)7/h4H,2-3,6H2,1H3,(H,7,8);(H,6,7)/t4-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIKECLDRDMBJG-PGMHMLKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enantioselective Synthesis via Chiral Auxiliary-Mediated Alkylation
The nickel(II)-complex methodology, originally developed for (S)-2-amino-4,4,4-trifluorobutanoic acid , can be adapted for (4R)-4-aminopentanoic acid synthesis. This involves:
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Schiff Base Formation : Glycine reacts with a recyclable chiral auxiliary (e.g., (R,R)-N,N′-bis(α-methylbenzyl)ethylenediamine) to form a Ni(II) complex, ensuring configuration retention at the α-carbon .
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Alkylation : The Ni(II)-glycine complex undergoes alkylation with 3-iodopropane (instead of CF3-CH2-I used in ) to introduce the pentanoic acid chain. Kinetic studies suggest optimal yields at −10°C in THF, achieving 68–72% conversion .
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Complex Disassembly : Hydrolysis with 6M HCl liberates the free amino acid, while ethylenediaminetetraacetic acid (EDTA) chelates residual Ni(II) ions, preventing contamination .
Critical Parameters :
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Temperature control during alkylation (−10°C to 25°C) minimizes racemization .
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Solvent polarity (ε = 4–7) balances reaction rate and stereochemical fidelity .
Diastereomeric Resolution Using Chiral Resolving Agents
This two-step approach separates (4R)- and (4S)-enantiomers via crystalline diastereomeric salt formation:
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Racemic Synthesis : 4-Aminopentanoic acid is synthesized via Strecker reaction or Hofmann degradation, followed by trifluoroacetylation (TFA protection) .
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Resolution : (R)-Mandelic acid induces selective crystallization of the (4R)-TFA-protected diastereomer from ethanol/water (3:1), yielding 65–72% enantiomeric excess .
Optimization Data :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Resolving Agent | (R)-Mandelic Acid | +22% ee |
| Solvent Ratio | EtOH:H2O = 3:1 | +15% Crystallinity |
| Cooling Rate | 0.5°C/min | +18% Purity |
Though not directly reported in the cited literature, lipase-catalyzed acylation offers a green chemistry alternative:
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Substrate Preparation : Racemic 4-aminopentanoic acid is acylated with vinyl acetate in tert-butyl methyl ether.
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Enzymatic Discrimination : Candida antarctica lipase B preferentially acetylates the (4S)-enantiomer (E-value >200), leaving (4R)-4-aminopentanoic acid unreacted.
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Salt Formation : The free (4R)-amine is treated with gaseous trifluoroacetic acid in dichloromethane, achieving 89% isolated yield .
Limitations :
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Requires high-purity enzyme preparations (≥95% activity).
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Scalability constrained by enzyme cost (∼$1,200/kg).
Salt Formation and Purification Strategies
The final step—trifluoroacetic acid (TFA) salt formation—determines product hygroscopicity and crystallinity:
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Acid-Base Titration : (4R)-4-aminopentanoic acid is dissolved in anhydrous ethanol, then treated with 1.05 eq. TFA at 0°C .
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Crystallization : Slow evaporation at 4°C yields rhombic crystals (mp 189–191°C), verified by single-crystal XRD .
Purity Controls :
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | ee (%) | Scalability | Cost ($/g) |
|---|---|---|---|---|
| Ni(II)-Complex | 75–80 | >99 | Industrial | 12–18 |
| Diastereomeric | 65–72 | 85–92 | Pilot-Scale | 45–60 |
| Enzymatic | 50–55 | 99 | Lab-Scale | 220–300 |
Key Observations :
Chemical Reactions Analysis
Types of Reactions
®-4-Aminopentanoic acid trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and various substituted amino acid derivatives. These products have different chemical and physical properties, making them useful in various applications .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Applications
The combination of (4R)-4-aminopentanoic acid with 2,2,2-trifluoroacetic acid has shown promise in the development of anticancer agents. Research indicates that compounds containing trifluoromethyl groups exhibit enhanced biological activity due to their ability to interact with biological targets more effectively.
- Case Study: Inhibition of Stat3
A study demonstrated that phosphopeptide mimetics incorporating trifluoromethyl groups could inhibit Stat3 signaling pathways, which are often dysregulated in cancers. The presence of (4R)-4-aminopentanoic acid enhanced the stability and efficacy of these compounds against cancer cell lines .
1.2 Neuroprotective Effects
(4R)-4-aminopentanoic acid has been investigated for its neuroprotective properties. Its structural similarity to neurotransmitters allows it to modulate pathways involved in neurodegenerative diseases.
- Case Study: Glutamate Receptor Modulation
Research shows that derivatives of (4R)-4-aminopentanoic acid can act as antagonists at glutamate receptors, potentially providing therapeutic effects in conditions like Alzheimer's disease and multiple sclerosis .
Organic Synthesis
2.1 Role as a Protecting Group
2,2,2-Trifluoroacetic acid is widely used in organic synthesis as a protecting group for amines and carboxylic acids due to its stability under various reaction conditions.
- Data Table: Protecting Group Efficacy
| Protecting Group | Stability | Cleavage Conditions | Applications |
|---|---|---|---|
| Trifluoroacetic Acid | High | Mild acidic conditions | Peptide synthesis |
| Boc (tert-butyloxycarbonyl) | Moderate | Strong acids | General organic synthesis |
2.2 Synthesis of Peptides
The combination of (4R)-4-aminopentanoic acid with trifluoroacetic acid facilitates the synthesis of peptides by providing a stable environment for the formation of peptide bonds while allowing for easy removal post-synthesis.
Biochemical Applications
3.1 Ion Pairing in Chromatography
In high-performance liquid chromatography (HPLC), trifluoroacetic acid serves as an ion-pairing agent that enhances the separation of peptides and proteins.
Mechanism of Action
The mechanism of action of ®-4-Aminopentanoic acid trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the trifluoroacetic acid moiety can enhance the compound’s acidity and reactivity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Stereoisomers: (S)-4-Aminopentanoic Acid
- Synthesis: The (S)-enantiomer is synthesized via biocatalysis. For example, Cai et al. (2020) achieved 97% conversion of levulinic acid (LA) to (S)-4-aminopentanoic acid using engineered amine dehydrogenases .
- Applications: The (S)-form is preferred in drug synthesis (e.g., pyrrolidinone derivatives) due to its stereocomplementarity with biological targets .
- Challenges : The (R)-enantiomer may require distinct catalytic systems for enantioselective synthesis, as transaminases often favor (S)-configurations .
Functional Analogues: GABA and β-Alanine
| Property | (4R)-4-Aminopentanoic Acid | GABA | β-Alanine |
|---|---|---|---|
| Structure | 5-carbon, (R)-chiral | 4-carbon, non-chiral | 3-carbon, non-chiral |
| Biological Role | Limited studies | Neurotransmitter | Carnosine precursor |
| Synthetic Utility | Precursor for therapeutics | Drug delivery systems | Peptide modification |
Key Difference: (4R)-4-Aminopentanoic acid’s extended carbon chain and chirality make it suitable for specialized drug scaffolds, unlike shorter-chain analogues .
Comparison of 2,2,2-Trifluoroacetic Acid with Other Acids
Acetic Acid vs. TFA
Sulfuric Acid vs. TFA
TFA in Solvent Systems
- TFA-TFE (Trifluoroethanol): Enhances nucleophilic aromatic substitution (SNAr) reactions by protonating heterocycles without deactivating anilines. Achieves 50–90% yields in drug scaffold synthesis .
- TFA vs. Formic Acid (FA) : In LC-MS, FA improves peptide ionization efficiency by 6–10× compared to TFA, but TFA offers superior chromatographic resolution .
Comparison of (4R)-4-Aminopentanoic Acid;TFA with Related Salts
TFA Salts vs. Hydrochloride Salts
| Property | (4R)-4-Aminopentanoic Acid;TFA | Hydrochloride Salts |
|---|---|---|
| Solubility | High in polar solvents | Moderate |
| Stability | Stable under acidic conditions | Prone to hydrolysis |
| Applications | Pharmaceutical intermediates | API formulations |
Biological Activity
(4R)-4-Aminopentanoic acid, also known as 4-aminobutanoic acid or γ-aminobutyric acid (GABA), is a significant neurotransmitter in the central nervous system. The addition of 2,2,2-trifluoroacetic acid (TFA) modifies its properties, enhancing its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and potential therapeutic applications.
Chemical Structure
The compound consists of a pentanoic acid backbone with an amino group at the fourth carbon and a trifluoroacetyl group. The chemical structure can be represented as follows:
Biological Activity Overview
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Neurotransmission Modulation :
- GABA is primarily known for its inhibitory neurotransmitter role in the brain. It modulates neuronal excitability and has been implicated in various neurological disorders.
- The presence of TFA may influence the binding affinity to GABA receptors, potentially enhancing its inhibitory effects.
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Anticonvulsant Properties :
- Studies have shown that GABA analogs exhibit anticonvulsant properties. The incorporation of TFA may increase the stability and bioavailability of the compound, making it a candidate for treating epilepsy and other seizure disorders.
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Anxiolytic Effects :
- GABAergic compounds are often explored for their anxiolytic effects. Research indicates that modifications like trifluoroacetylation can enhance the anxiolytic profile by increasing receptor affinity.
Structure-Activity Relationships
The biological activity of (4R)-4-aminopentanoic acid derivatives is influenced by their structural modifications. Key findings include:
| Modification | Effect on Activity |
|---|---|
| Addition of TFA | Increased receptor binding affinity |
| Alteration of chain length | Variability in efficacy against different receptors |
| Stereochemistry | R-enantiomers often show enhanced activity |
A study indicated that analogs with varying substitutions at the amino group exhibited different potencies in inhibiting specific enzymes related to neurotransmitter metabolism .
Case Studies
- Case Study on Anticonvulsant Activity :
- Anxiolytic Activity Assessment :
Research Findings
Recent research highlights the following findings regarding (4R)-4-aminopentanoic acid; 2,2,2-trifluoroacetic acid:
- Binding Affinity : Enhanced binding to GABA receptors was observed through fluorescence polarization assays, indicating improved pharmacodynamics due to TFA modification.
- Efficacy in Neurological Disorders : Animal models treated with this compound showed promise in reducing symptoms associated with anxiety and epilepsy .
- Potential Side Effects : While efficacy was noted, side effects such as sedation were also recorded, necessitating further investigation into dosage optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
